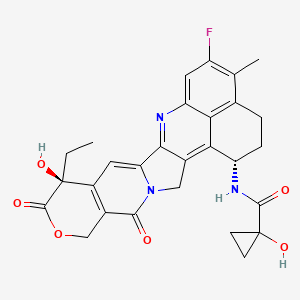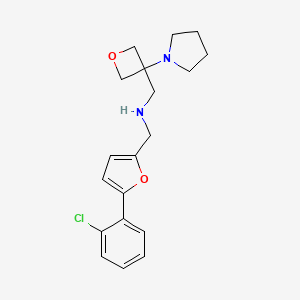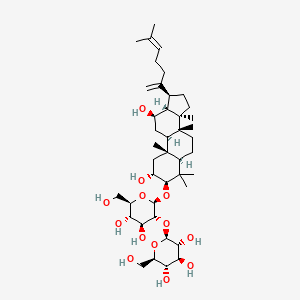![molecular formula C19H16N4O2S B10831577 (Z)-N-(3-Benzyl-4-(hydroxymethyl)thiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10831577.png)
(Z)-N-(3-Benzyl-4-(hydroxymethyl)thiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TDI-011536 is a potent inhibitor of Lats kinases, which are key components of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, tissue homeostasis, and regeneration. By inhibiting Lats kinases, TDI-011536 disrupts Hippo-Yap signaling, leading to the proliferation of lesioned heart muscle cells and other regenerative effects .
Preparation Methods
The synthesis of TDI-011536 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
TDI-011536 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TDI-011536 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hippo signaling pathway and its role in various cellular processes.
Biology: Employed in research on cell proliferation, differentiation, and regeneration, particularly in retinal organoids and heart muscle cells.
Medicine: Investigated for its potential therapeutic applications in regenerative medicine, including heart and liver regeneration.
Industry: Utilized in the development of new drugs and therapies targeting the Hippo signaling pathway .
Mechanism of Action
TDI-011536 exerts its effects by inhibiting Lats kinases, which are responsible for phosphorylating the transcriptional coactivators Yap and Taz. Inhibition of Lats kinases prevents the phosphorylation of Yap and Taz, allowing them to accumulate in the nucleus and interact with transcription factors of the Tead family. This interaction promotes the transcription of genes involved in cell proliferation and survival, leading to regenerative effects in various tissues .
Comparison with Similar Compounds
TDI-011536 is unique in its potent inhibition of Lats kinases and its ability to promote regeneration in multiple tissues. Similar compounds include:
TRULI: An earlier identified inhibitor of Lats kinases, which also promotes cell proliferation and regeneration.
TDI-011241: A derivative of TRULI with similar inhibitory effects on Lats kinases
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications.
Properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-benzyl-4-(hydroxymethyl)-1,3-thiazol-2-ylidene]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c24-11-14-12-26-19(23(14)10-13-5-2-1-3-6-13)22-18(25)16-9-21-17-15(16)7-4-8-20-17/h1-9,12,24H,10-11H2,(H,20,21) |
InChI Key |
LJNPGPUDPDQGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC(=O)C3=CNC4=C3C=CC=N4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)
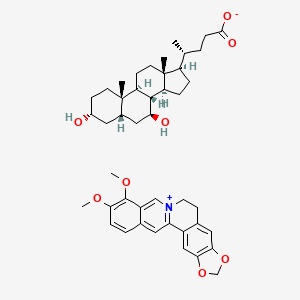
![1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831518.png)
![2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide](/img/structure/B10831525.png)
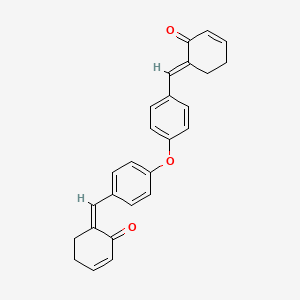
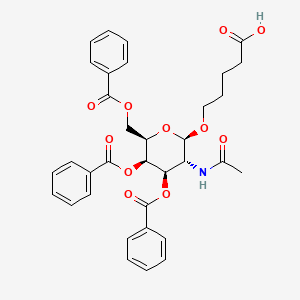
![sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10831553.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831557.png)
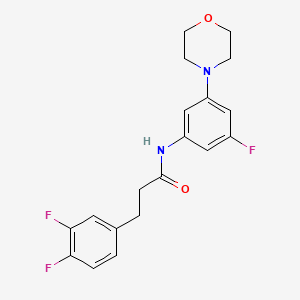
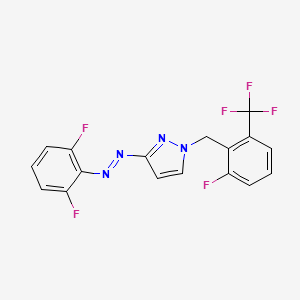
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831578.png)
